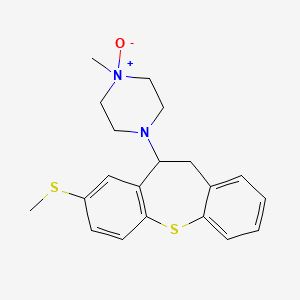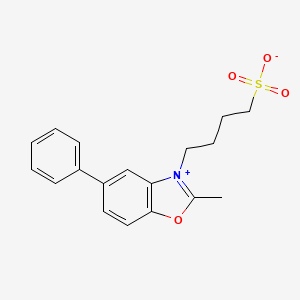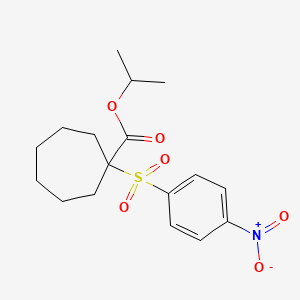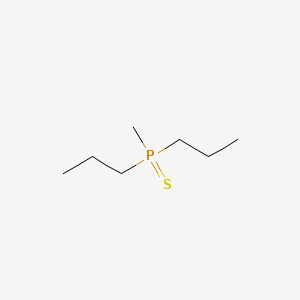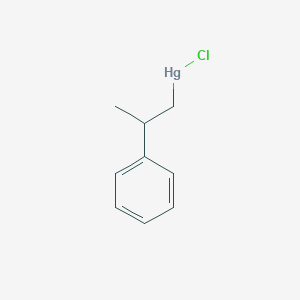
Chloro(2-phenylpropyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 146224 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its effects on biological systems and its potential therapeutic uses.
Análisis De Reacciones Químicas
NSC 146224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 146224 while exhibiting different chemical properties.
Aplicaciones Científicas De Investigación
NSC 146224 has been extensively studied for its applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, NSC 146224 has potential therapeutic applications, particularly in the treatment of certain diseases. Its unique properties make it a valuable tool in both basic and applied research.
Mecanismo De Acción
The mechanism of action of NSC 146224 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic outcomes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
NSC 146224 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or those that exhibit similar biological activities. By comparing NSC 146224 with these compounds, researchers can better understand its distinct properties and potential advantages in various applications.
Conclusion
NSC 146224 is a compound with significant potential in scientific research and therapeutic applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in multiple fields. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications for this compound.
Propiedades
Número CAS |
27190-78-9 |
|---|---|
Fórmula molecular |
C9H11ClHg |
Peso molecular |
355.23 g/mol |
Nombre IUPAC |
chloro(2-phenylpropyl)mercury |
InChI |
InChI=1S/C9H11.ClH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
UTNWYEYJPHCSBQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C[Hg]Cl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


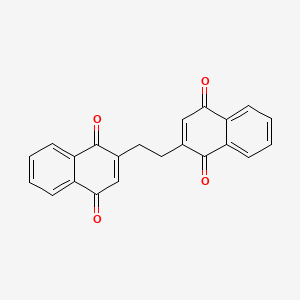
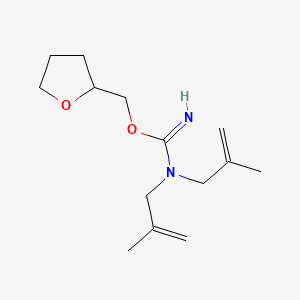
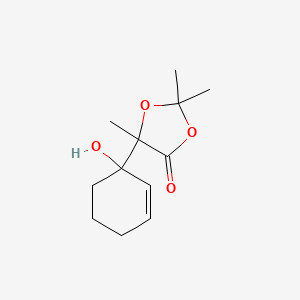
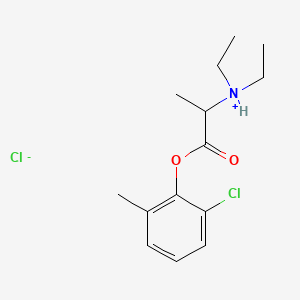
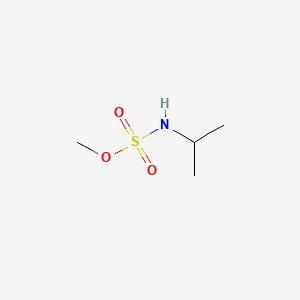
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
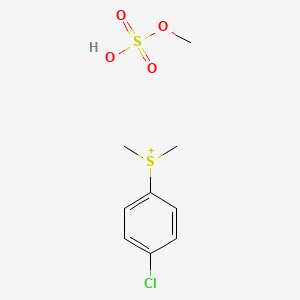

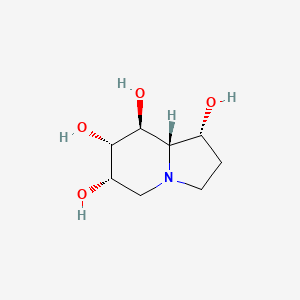
![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)
